Methionine

Catalog No.
S535120
CAS No.
63-68-3
M.F
C5H11NO2S
M. Wt
149.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methionine

CAS Number

63-68-3

Product Name

Methionine

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutanoic acid

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1

InChI Key

FFEARJCKVFRZRR-BYPYZUCNSA-N

SMILES

CSCCC(C(=O)O)N

Solubility

Soluble (NTP, 1992)
56600 mg/L (at 25 °C)
Soluble in water but the crystals are somewhat water-repellant at first
Soluble in warm dilute alcohol; insoluble in absolute alcohol, ether, petroleum ether, benzene, acetone
Slightly soluble in acetic acid
In water, 56.6 g/L at 25 °C
56.6 mg/mL

Synonyms

L-Isomer Methionine, L-Methionine, Liquimeth, Methionine, Methionine, L Isomer, Methionine, L-Isomer, Pedameth

Canonical SMILES

CSCCC(C(=O)[O-])[NH3+]

Isomeric SMILES

CSCC[C@@H](C(=O)[O-])[NH3+]

Description

The exact mass of the compound Methionine is 149.051 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992)56600 mg/l (at 25 °c)soluble in water but the crystals are somewhat water-repellant at firstsoluble in warm dilute alcohol; insoluble in absolute alcohol, ether, petroleum ether, benzene, acetoneslightly soluble in acetic acidin water, 56.6 g/l at 25 °c56.6 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760117. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur. It belongs to the ontological category of methionine zwitterion in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Methionine in Protein Synthesis and Cellular Function

Methionine is an essential amino acid, meaning it cannot be produced by the body and must be obtained through diet. It plays a crucial role in protein synthesis as the starting point for the protein chain (). Beyond protein building, methionine is a vital component for several cellular processes, including:

  • Methylation

    Methionine serves as a methyl donor, transferring a methyl group (one carbon and three hydrogens) to other molecules to activate or regulate their function ().

  • Antioxidant Defense

    Methionine contributes to the production of glutathione, a key antioxidant that protects cells from damage caused by reactive oxygen species (ROS) ().

  • Metabolic Regulation

    Methionine is involved in various metabolic pathways, including those for energy production, fat metabolism, and detoxification.

Methionine Research in Agriculture

Research explores the potential of methionine in agriculture, particularly for improving plant growth and stress tolerance. Studies suggest that applying methionine to crops under drought conditions can:

  • Enhance Antioxidant Activity

    Methionine may stimulate the production of antioxidants within the plant, mitigating the damaging effects of ROS generated during water stress ().

  • Reduce Lipid Peroxidation

    Methionine application might help plants reduce the breakdown of cell membranes caused by drought stress, promoting overall plant health ().

  • Improve Growth and Yield

    By alleviating stress and enhancing antioxidant defenses, methionine supplementation could potentially lead to increased plant growth and crop yield under water scarcity conditions.

Methionine Research and Disease

Scientific research is investigating the potential role of methionine in various diseases, including:

  • Cancer Risk

    The relationship between methionine intake and cancer risk is complex and under investigation. Some studies suggest a possible link between high methionine intake and certain cancers, while others indicate no significant association ().

  • Acetaminophen Overdose

    Methionine, when administered within 10 hours of an acetaminophen overdose, may help reduce liver damage, although more research is needed ().

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Minute hexagonal plates from dilute alcohol. (NTP, 1992)
Solid

Color/Form

Minute hexagonal plates from dilute alcohol
Colorless or white, lustrous plates or as white, crystalline powde

XLogP3

-1.2

Exact Mass

149.051

Boiling Point

sublimes at 367° F (NTP, 1992)
181 °C (decomposes)

Density

1.178 at 68 °F (NTP, 1992)

LogP

-1.87
-1.87 (LogP)
log Kow = -1.87
-1.87

Odor

Faint

Appearance

Solid powder

Melting Point

536 to 540 °F decomposes 541.4-543.2° F (NTP, 1992)
283 dec °C
280-282 °C (decomposes, sealed capillary)
284°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AE28F7PNPL

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 201 of 204 companies (only ~ 1.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Used for protein synthesis including the formation of SAMe, L-homocysteine, L-cysteine, taurine, and sulfate.
Parenteral nutrition

Therapeutic Uses

A sulfur containing essential amino acid that is important in many body functions. It is a chelating agent for heavy metals
Methionine ... enhances the synthesis of glutathione and is used as an alternative to acetylcysteine in the treatment of paracetamol poisoning.
... Many of signs of toxicity /of selenium poisoning/ can be prevented by high-protein diets, and by methionine in the presence of Vitamin E.
In Europe, oral methionine (10 g over 12 hours) is approved as an agent to restore depleted glutathione stores and prevent hepatotoxicity after large acetaminophen ingestions. N-Acetyl-L-cysteine remains the preferred antidote for acetaminophen overdose in the United States, Canada, Scotland, and most of England.
Lipotropic agent
Medication: Hepatoprotectant; antidote (acetaminophen poisoning); urinary acidifier.
Medication (Vet): Nutritional supplement; urinary acidifier.
One hundred thirty-two cases of severe acetaminophen (paracetamol) poisoning were treated with oral methionine. Seven of 96 patients who received the antidote within ten hours of ingestion of the overdose had severe liver damage (aspartate transaminase level, greater than 1,000 IU/L), but none of these patients died. Thirty-six patients received methionine between ten and 24 hours of ingestion; severe liver damage occurred in 47%, and two patients died. The treatment protocol for oral methionine is simple, and therapy is complete within 12 hours as compared with three days for oral acetylcysteine and 20 hours for intravenous acetylcysteine. Side effects from methionine were unimportant. Oral methionine is as effective as acetylcysteine in preventing severe liver damage and death after acetaminophen overdose. However, as with acetylcysteine, it must be given within ten hours of ingestion to be effective.
Methionine loading test is commonly used to detect hyperhomocysteinemia in patients with arteriosclerosis and other conditions.

Pharmacology

L-Methionine is a principle supplier of sulfur which prevents disorders of the hair, skin and nails; helps lower cholesterol levels by increasing the liver's production of lecithin; reduces liver fat and protects the kidneys; a natural chelating agent for heavy metals; regulates the formation of ammonia and creates ammonia-free urine which reduces bladder irritation; influences hair follicles and promotes hair growth. L-methionine may protect against the toxic effects of hepatotoxins, such as acetaminophen. Methionine may have antioxidant activity.
Methionine is one of nine essential amino acids in humans (provided by food), Methionine is required for growth and tissue repair. A sulphur-containing amino acid, methionine improves the tone and pliability of skin, hair, and strengthens nails. Involved in many detoxifying processes, sulphur provided by methionine protects cells from pollutants, slows cell aging, and is essential for absorption and bio-availability of selenium and zinc. Methionine chelates heavy metals, such as lead and mercury, aiding their excretion. It also acts as a lipotropic agent and prevents excess fat buildup in the liver. (NCI04)

ATC Code

V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AB - Antidotes
V03AB26 - Methionine

Mechanism of Action

The mechanism of the possible anti-hepatotoxic activity of L-methionine is not entirely clear. It is thought that metabolism of high doses of acetaminophen in the liver lead to decreased levels of hepatic glutathione and increased oxidative stress. L-methionine is a precursor to L-cysteine. L-cysteine itself may have antioxidant activity. L-cysteine is also a precursor to the antioxidant glutathione. Antioxidant activity of L-methionine and metabolites of L-methionine appear to account for its possible anti-hepatotoxic activity. Recent research suggests that methionine itself has free-radical scavenging activity by virtue of its sulfur, as well as its chelating ability.
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Protein degradation/
Methionine dependence, the inability of cells to grow when the amino acid methionine is replaced in culture medium by its metabolic precursor homocysteine, is characteristic of many cancer cell lines and some tumors in situ. Most cell lines proliferate normally under these conditions. The methionine dependent tumorigenic human melanoma cell line MeWo-LC1 was derived from the methionine independent non-tumorigenic line, MeWo. MeWo-LC1 has a cellular phenotype identical to that of cells from patients with the cblC inborn error of cobalamin metabolism, with decreased synthesis of cobalamin coenzymes and decreased activity of the cobalamin-dependent enzymes methionine synthase and methylmalonylCoA mutase. Inability of cblC cells to complement the defect in MeWo-LC1 suggested that it was caused by decreased activity of the MMACHC gene. However, no potentially disease causing mutations were detected in the coding sequence of MMACHC in MeWo-LC1. No MMACHC expression was detected in MeWo-LC1 by quantitative or non-quantitative PCR. There was virtually complete methylation of a CpG island at the 5'-end of the MMACHC gene in MeWo-LC1, consistent with inactivation of the gene by methylation. The CpG island was partially methylated (30-45%) in MeWo and only lightly methylated (2-11%) in control fibroblasts. Infection of MeWo-LC1 with wild type MMACHC resulted in correction of the defect in cobalamin metabolism and restoration of the ability of cells to grow in medium containing homocysteine. /It was concluded/ that epigenetic inactivation of the MMACHC gene is responsible for methionine dependence in MeWo-LC1.

Vapor Pressure

8.14X10-8 mm Hg at 25 °C (est)

Other CAS

63-68-3
3654-96-4
58576-49-1

Associated Chemicals

Methionine (DL);59-51-8
d-Methionine;657-27-2

Wikipedia

Methionine

Drug Warnings

Methionine may cause nausea, vomiting, drowsiness, and irritability. It should not be used in patients with acidosis. Methionine may aggravate hepatic encephalopathy in patients with established liver damage; it should be used with caution in patients with severe liver disease.
Vomiting is a common adverse effect.
Methionine ... may exacerbate hepatic encephalopathy when administered more than 10 hours postingestion.
The death of a control subject after an oral load of methionine for a study of the possible relationship between homocysteine and Alzheimer's disease is reported. The subject developed postload plasma concentrations of methionine far beyond those reported previously in humans given the usual oral loading dose of methionine (100 mg/kg body wt). Her preload plasma metabolite values rule out known genetic diseases that might predispose one to unusually high methionine concentrations. The most likely explanation for these events is that the subject received a substantial overdose of methionine. The possibility that extremely high methionine concentrations may lead to severe cerebral effects is discussed, and it is recommended that any move to increase the sensitivity of the usual methionine loading test by increasing the dose of methionine either not be undertaken or be taken only with extreme care.
When studying genetic factors in arteriosclerosis /the authors/ recorded acute complications during a standard methionine loading test (with a dose of 100 mg/kg bw) and assessed a 30-day mortality in a group of 296 patients with coronary artery or peripheral arterial disease and in 591 controls. Acute complications were observed in 33% of the women and 16.5% of the men. For each sex, the patients and controls exhibited the same proportion of complications. The most common symptom, dizziness, was attributable to methionine loading. In addition, isolated sleepiness, nausea, polyuria and decreased or increased blood pressure were observed in part of the subjects. None of the 887 individuals died within the 30-day period following the test...

Use Classification

EPA Safer Chemical Functional Use Classes -> Skin Conditioning Agents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Human Drugs -> EU pediatric investigation plans
Cosmetics -> Antistatic; Hair conditioning; Skin conditioning

Methods of Manufacturing

The production method of choice for L-methionine is still the enzymatic resolution of racemic N-acetyl-methionine using acylase from Aspergillus oryzae. The production is carried out in a continuously operated fixed-bed or enzyme membrane reactor. Alternatively, L-methionine may be produced by microbial conversion of the corresponding 5-substituted hydantoin. With growing cells of Pseudomonas sp. strain NS671, D,L-5-(2-methylthioethyl)hydantoin was converted to L-methionine; a final concentration of 34 g/L and a molar yield of 93% have been obtained.
The most economic way for production of D,L-methionine is the chemical process based on acrolein, methyl mercaptan, hydrogen cyanide, and ammonium carbonate. beta-Methylthiopropionaldehyde, formed by addition of methyl mercaptan to acrolein, is the intermediate that reacts with hydrogen cyanide to give alpha-hydroxy-gamma-methylthiobutyronitrile. Treatment with ammonium carbonate leads to 5-(beta-methylthioethyl)hydantoin that is saponified by potassium carbonate giving D,L-methionine in up to 95% yield, calculated on acrolein. /D,L-Methionine/

General Manufacturing Information

L-Methionine: ACTIVE
... Available as d,l-methionine and as calcium salt of hydroxy analog of methionine. These products are used ... in animal feeds ... Relative biological value of these compared to l-methionine ... evidence suggests equivalency on mole basis both in rats and man.
The D-form of methionine is as equally nutritive as the L-form, so that DL-methionine which is inexpensively produced by the chemical synthesis is primarily used as a feed supplement
The amino acids that are incorporated into mammalian protein are alpha-amino acids, with the exception of proline, which is an alpha-imino acid. This means that they have a carboxyl group, an amino nitrogen group, and a side chain attached to a central alpha-carbon. Functional differences among the amino acids lie in the structure of their side chains. In addition to differences in size, these side groups carry different charges at physiological pH (e.g., nonpolar, uncharged but polar, negatively charged, positively charged); some groups are hydrophobic (e.g., branched chain and aromatic amino acids) and some hydrophilic (most others). These side chains have an important bearing on the ways in which the higher orders of protein structure are stabilized and are intimate parts of many other aspects of protein function.

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: methionine; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: methionine; Matrix: feeds; Detection Limit: not provided.
Method: AOAC 999.13; Procedure: high performance liquid chromatography post-column derivatization; Analyte: methionine; Matrix: feed grade amino acid trade products or in premixes with more than 10% individual amino acid content; Detection Limit: not provided.
SIMPLE PROCEDURE IN WHICH SILVER LIGAND CHROMATOGRAPHY IS USED TO ISOLATE METHIONINE FROM AMINO ACID MIXTURES IS DESCRIBED.
The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay /amino acids/

Clinical Laboratory Methods

GC-MS determination in biological fluids

Interactions

The adverse effects of methionine are alleviated by supplements of glycine or serine ... Vit B6 deficiency reduces the tolerance of the rat for methionine.
Pretreatment of young male rats with excess retinol (800 IU/g diet for 10 days) partially counteracted the adverse effects caused by a high methionine intake.
Methionine provided in the drinking water of pregnant rats injected with sodium valproate reduced the frequency of resorptions but did not improve embryo growth. Rats drinking methionine supplemented water had approx twice the level of serum free methionine and consumed only one half the volume of water as controls. Using whole rat embryo cultures, the simultaneous addition of methionine and sodium valproate to the medium provided no protection from the teratogenic effects of sodium valproate ... Protection from the teratogenic effects of sodium valproate was afforded by methionine and was particularly striking when embryos for culture were taken from pregnant rats that had been consuming methionine.
This study showed that short-term vitamin administration /(folic acid, vitamins B6 and B12)/ effectively reduced post-methionine load homocysteine levels and thereby ameliorated endothelium-dependent flow-mediated vasodilation in 16 healthy adults. Post-methionine load homocysteine levels decreased from 22.7+/-3.8 to 17.0+/-2.1 micromol/L (p <0.001), and flow-mediated vasodilation after methionine load increased from 8.6+/-3.6% to 13.8+/-2.9% (p <0.001) after vitamin administration.
For more Interactions (Complete) data for (L)-Methionine (18 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Tomasi ML, Ramani K. SUMOylation and phosphorylation cross-talk in hepatocellular carcinoma. Transl Gastroenterol Hepatol. 2018 Apr 23;3:20. doi: 10.21037/tgh.2018.04.04. eCollection 2018. Review. PubMed PMID: 29780898; PubMed Central PMCID: PMC5945704.
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3: Chaturvedi S, Hoffman RM, Bertino JR. Exploiting methionine restriction for cancer treatment. Biochem Pharmacol. 2018 May 4;154:170-173. doi: 10.1016/j.bcp.2018.05.003. [Epub ahead of print] Review. PubMed PMID: 29733806.
4: Abbasi IHR, Abbasi F, Wang L, Abd El Hack ME, Swelum AA, Hao R, Yao J, Cao Y. Folate promotes S-adenosyl methionine reactions and the microbial methylation cycle and boosts ruminants production and reproduction. AMB Express. 2018 Apr 23;8(1):65. doi: 10.1186/s13568-018-0592-5. Review. PubMed PMID: 29687201; PubMed Central PMCID: PMC5913057.
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8: Yin J, Ren W, Chen S, Li Y, Han H, Gao J, Liu G, Wu X, Li T, Kim SW, Yin Y. Metabolic Regulation of Methionine Restriction in Diabetes. Mol Nutr Food Res. 2018 Mar 30:e1700951. doi: 10.1002/mnfr.201700951. [Epub ahead of print] Review. PubMed PMID: 29603632.
9: Kim J, Kim H, Roh H, Kwon Y. Causes of hyperhomocysteinemia and its pathological significance. Arch Pharm Res. 2018 Apr;41(4):372-383. doi: 10.1007/s12272-018-1016-4. Epub 2018 Mar 19. Review. PubMed PMID: 29552692.
10: Srivastava G, Apovian C. Future Pharmacotherapy for Obesity: New Anti-obesity Drugs on the Horizon. Curr Obes Rep. 2018 Jun;7(2):147-161. doi: 10.1007/s13679-018-0300-4. Review. PubMed PMID: 29504049.
11: Sklirou E, Lichter-Konecki U. Inborn Errors of Metabolism with Cognitive Impairment: Metabolism Defects of Phenylalanine, Homocysteine and Methionine, Purine and Pyrimidine, and Creatine. Pediatr Clin North Am. 2018 Apr;65(2):267-277. doi: 10.1016/j.pcl.2017.11.009. Review. PubMed PMID: 29502913.
12: Lim SM, Syn NL, Cho BC, Soo RA. Acquired resistance to EGFR targeted therapy in non-small cell lung cancer: Mechanisms and therapeutic strategies. Cancer Treat Rev. 2018 Apr;65:1-10. doi: 10.1016/j.ctrv.2018.02.006. Epub 2018 Feb 20. Review. PubMed PMID: 29477930.
13: Smith AD, Warren MJ, Refsum H. Vitamin B(12). Adv Food Nutr Res. 2018;83:215-279. doi: 10.1016/bs.afnr.2017.11.005. Epub 2018 Feb 2. Review. PubMed PMID: 29477223.
14: Chiew AL, Gluud C, Brok J, Buckley NA. Interventions for paracetamol (acetaminophen) overdose. Cochrane Database Syst Rev. 2018 Feb 23;2:CD003328. doi: 10.1002/14651858.CD003328.pub3. Review. PubMed PMID: 29473717.
15: Cava F. Divergent functional roles of D-amino acids secreted by Vibrio cholerae. Int Microbiol. 2017 Sep;20(3):149-150. doi: 10.2436/20.1501.01.296. Review. PubMed PMID: 29446806.
16: Bin P, Huang R, Zhou X. Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine. Biomed Res Int. 2017;2017:9584932. doi: 10.1155/2017/9584932. Epub 2017 Dec 27. Review. PubMed PMID: 29445748; PubMed Central PMCID: PMC5763110.
17: Pollegioni L, Piubelli L, Molla G, Rosini E. D-Amino Acid Oxidase-pLG72 Interaction and D-Serine Modulation. Front Mol Biosci. 2018 Jan 24;5:3. doi: 10.3389/fmolb.2018.00003. eCollection 2018. Review. PubMed PMID: 29417050; PubMed Central PMCID: PMC5787542.
18: Dong Z, Sinha R, Richie JP Jr.. Disease prevention and delayed aging by dietary sulfur amino acid restriction: translational implications. Ann N Y Acad Sci. 2018 Apr;1418(1):44-55. doi: 10.1111/nyas.13584. Epub 2018 Feb 5. Review. PubMed PMID: 29399808.
19: Wang W, Xu M, Wang G, Galili G. New insights into the metabolism of aspartate-family amino acids in plant seeds. Plant Reprod. 2018 Feb 5. doi: 10.1007/s00497-018-0322-9. [Epub ahead of print] Review. PubMed PMID: 29399717.
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